6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione (DNQX) is a synthetic heterocyclic compound belonging to the quinoxalinedione class. It is widely employed in scientific research as a potent and competitive antagonist of specific glutamate receptors, particularly the AMPA and kainate receptors. [, ] These receptors are vital for excitatory synaptic transmission in the central nervous system and play a crucial role in various physiological and pathological processes. [] Due to its ability to selectively block these receptors, DNQX has become an invaluable tool for investigating the functions and mechanisms of glutamatergic signaling in numerous neurological and physiological studies. [, ]
6,7-Dinitroquinoxaline-2,3-dione, commonly referred to as DNQX, is a synthetic compound primarily recognized for its role as a potent antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This compound has garnered significant attention in neuropharmacology due to its ability to inhibit excitatory neurotransmission mediated by glutamate, making it a valuable tool in both research and potential therapeutic applications.
DNQX is derived from quinoxaline-2,3-dione, a bicyclic compound that serves as a backbone for various pharmacologically active derivatives. The synthesis of DNQX involves the introduction of nitro groups at the 6 and 7 positions of the quinoxaline ring structure, enhancing its receptor antagonistic properties .
DNQX is classified as a non-NMDA receptor antagonist. It selectively inhibits AMPA and kainate receptors, which are critical for mediating fast synaptic transmission in the central nervous system. This classification places DNQX among other notable compounds used in neuroscience research to explore synaptic plasticity and neuroprotection mechanisms .
The synthesis of DNQX can be accomplished through various methods, primarily involving cyclocondensation reactions. A common approach includes the reaction of o-phenylenediamine with oxalic acid under acidic conditions to yield quinoxaline-2,3-dione, which is then nitrated to form DNQX.
The purity of synthesized DNQX is typically confirmed through techniques such as melting point determination and thin-layer chromatography (TLC), alongside spectral analyses like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy .
DNQX features a distinctive bicyclic structure characterized by two nitro groups attached to the quinoxaline ring. The molecular formula is C_10H_6N_4O_4, with a molecular weight of approximately 246.18 g/mol.
DNQX participates in several chemical reactions due to its electrophilic nature. Notably, it can undergo nucleophilic attack at the nitro groups under specific conditions.
DNQX acts primarily by binding to the glutamate binding site on AMPA receptors, preventing the activation of these receptors by glutamate. This inhibition leads to reduced excitatory neurotransmission.
Studies have shown that DNQX effectively blocks synaptic responses in neurons exposed to glutamate, supporting its role as a competitive antagonist at AMPA receptors . The binding affinity of DNQX has been quantified using radiolabeled ligand binding assays.
Relevant studies have provided insights into the acidity constants (pKa) of DNQX, suggesting that its protonation state can influence its binding affinity at receptor sites .
DNQX is widely utilized in neuroscience research for various applications:
DNQX possesses a distinctive quinoxalinedione core structure, chemically defined as 6,7-dinitroquinoxaline-2,3-dione (molecular formula: C₈H₄N₄O₆, molecular weight: 252.14 g/mol). This planar heterocyclic structure features two carbonyl groups at positions 2 and 3, and two strongly electron-withdrawing nitro (-NO₂) groups at positions 6 and 7. These substituents are critical for its receptor-binding affinity and antagonistic properties [1] [2] [5].
The quinoxalinedione scaffold was historically recognized as a privileged structure for glutamate receptor antagonism. Early synthetic routes to DNQX involved nitration of quinoxaline-2,3-dione precursors under controlled conditions. Modern synthetic approaches have optimized yield and purity (>98%), often employing high-performance liquid chromatography (HPLC) for purification validation. A key derivative, DNQX disodium salt (C₈H₂N₄O₆Na₂, MW: 296.1 Da), was developed to enhance aqueous solubility (up to 100 mM in water), addressing a significant limitation of the parent compound in physiological experiments [7] [10].
Structural Comparison of Key Quinoxalinedione AntagonistsTable 1: Structural and Physicochemical Properties of DNQX and Related Compounds
Compound | Molecular Formula | Molecular Weight (Da) | Key Substituents | Solubility |
---|---|---|---|---|
DNQX | C₈H₄N₄O₆ | 252.14 | 6,7-diNO₂ | DMSO (100 mM) |
DNQX disodium | C₈H₂N₄O₆Na₂ | 296.10 | 6,7-diNO₂ (water-soluble) | H₂O (100 mM) |
CNQX | C₉H₄N₄O₃ | 216.15 | 6-cyano-7-nitro | Limited aqueous solubility |
NBQX | C₁₂H₈N₄O₄ | 272.22 | 6-sulfonamido-benzo derivative | Improved solubility |
This structural evolution, particularly the introduction of hydrophilic moieties in later analogs like NBQX, highlights ongoing efforts to improve drug-like properties while retaining target engagement [2] [6] [10].
DNQX acts as a competitive antagonist at AMPA and kainate receptors, binding directly to the glutamate recognition site within the ligand-binding domain (LBD) of these ionotropic glutamate receptor (iGluR) subunits. This binding prevents the natural agonist (glutamate) from activating the receptor, thereby inhibiting cation influx (Na⁺, K⁺, Ca²⁺) and subsequent neuronal depolarization [1] [6] [8].
Its potency varies across receptor subtypes:
Crucially, DNQX exhibits >100-fold selectivity for AMPA/kainate receptors over NMDA receptors and metabotropic glutamate receptors (mGluRs) at standard concentrations (≤10 μM). This selectivity profile is demonstrated experimentally:
Receptor Affinity Profile of DNQXTable 2: Pharmacological Activity of DNQX at Glutamate Receptor Subtypes
Receptor Type | Subunit Composition | DNQX IC₅₀ / Kᵢ (μM) | Functional Effect |
---|---|---|---|
AMPA | GluA1-4 homomeric/heteromeric | 0.5 | Complete block of ion current |
Kainate (low affinity) | GluK1, GluK2, GluK3 | 0.1 - 0.3 | High-affinity antagonism |
Kainate (high affinity) | GluK2/GluK5 heteromeric | <0.1 | Very high affinity block |
NMDA | GluN1/GluN2A-D | >100 | Negligible effect at ≤10 μM |
Metabotropic (mGluR) | Group I/II/III | >100 | No significant activity |
Despite its utility, DNQX's pharmacological profile reveals complexities:
These nuances necessitate careful experimental design when utilizing DNQX to dissect glutamatergic signaling [1] [5] [8].
The discovery of DNQX emerged from systematic structure-activity relationship (SAR) studies on quinoxalinediones in the late 1980s. Researchers sought competitive glutamate antagonists with improved selectivity over existing tools. CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), an early quinoxalinedione, potently blocked AMPA/kainate receptors but exhibited significant off-target inhibition at the glycine co-agonist site of NMDA receptors [2] [6].
DNQX (FG 9041) was developed shortly thereafter, featuring dinitro substituents instead of cyano-nitro groups. This modification yielded enhanced selectivity for AMPA/kainate receptors over the NMDA receptor glycine site:
DNQX rapidly became a fundamental tool in neuroscience:
Despite its utility, DNQX's limitations spurred further innovation:
DNQX’s legacy lies in its role as a foundational tool that enabled the precise pharmacological isolation of AMPA and kainate receptor functions, paving the way for both advanced research compounds and therapeutic candidates targeting these receptors in neurological and psychiatric disorders [1] [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7